molecular formula C9H11N5 B3019710 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 1087792-21-9

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No. B3019710
M. Wt: 189.222
InChI Key: KJRVPEQUBAHPFW-UHFFFAOYSA-N
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Description

The compound "3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. One general method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which provides a highly regioselective and one-pot process for accessing diverse triazoles . Another approach for synthesizing triazole derivatives is the cyclization of potassium dithiocarbazinate with hydrazine hydrate, which has been used to synthesize the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol .

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using various spectroscopic methods. Infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to unequivocally confirm the structure of these compounds . The presence of substituents on the triazole ring can significantly influence the properties and reactivity of the molecule.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For instance, the cyclization of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles can lead to the formation of triazolotriazines, which can further undergo deamination without rearrangement of the heterocyclic skeleton . Additionally, the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with various phenacyl bromides and benzoylacetonitriles can lead to the synthesis of triazolothiadiazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These compounds can exhibit good detonation properties and low sensitivities, making them potential candidates for insensitive high-energy-density materials . The synthesis and characterization of these compounds involve determining their melting points, chromatographic profiles, and spectroscopic data to confirm their identities . The energetic properties of triazole derivatives are of particular interest in the field of materials science.

Scientific Research Applications

Synthesis Methodology

  • One-Pot Synthesis

    Efficient one-pot synthesis methods have been developed for compounds similar to 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole, enhancing the ease and efficiency of production (Sujatha et al., 2018).

  • Novel Synthesis Routes

    Innovative synthesis routes have been explored for related triazole derivatives, contributing to the development of new heterocyclic compounds (Mosselhi & Neidlein, 2009).

Antimicrobial Evaluation

  • Antimicrobial Potential

    Some derivatives of 1,2,4-triazole, closely related to the chemical structure , have shown significant antimicrobial properties (Dawood, Farag, & Abdel‐Aziz, 2005).

  • Antibacterial and Antifungal Activity

    Various triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of triazole compounds in combating microbial infections (Joshi et al., 2021).

Cytotoxicity Evaluation

  • Antitumor Activity

    Certain novel thiazoles, thiadiazoles, and triazole derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines, demonstrating the potential of such compounds in cancer research (Gomha, Ahmed, & Abdelhamid, 2015).

  • Cytotoxic Activity Against Cancer Cell Lines

    New derivatives have been synthesized and screened for their antitumor effects, particularly on colon carcinoma cell lines, suggesting the role of triazole compounds in cancer therapy (Abdelrehim, 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRVPEQUBAHPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

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